molecular formula C13H12F3NO2 B15064773 Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B15064773
M. Wt: 271.23 g/mol
InChI Key: GNKRAKAYPWRTAG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate typically involves the reaction of 3-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group is introduced using trifluoromethyl iodide under conditions that facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-5-(trifluoromethyl)-1H-pyrazole-2-carboxylate
  • Ethyl 3-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which is known for its presence in many bioactive natural products. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-3-19-12(18)11-7(2)9-6-8(13(14,15)16)4-5-10(9)17-11/h4-6,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKRAKAYPWRTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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